Cefixime Impurity B (Mixture of Diastereomers)

Catalog No.
S1790455
CAS No.
1335475-19-8
M.F
C15H17N5O6S2
M. Wt
427.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefixime Impurity B (Mixture of Diastereomers)

Thermal degradation of Cefixime generates Impurity B, a diastereomeric mixture with a rearranged furo-thiazine core. Substituting with crude mixtures or non-specific degradants compromises HPLC method validation. This high-purity standard provides:

  • RRT ~1.2 ensures separation from Impurities C and D per EP/USP.
  • Accurate RRF calibration for thermal degradants

CAS Number

1335475-19-8

Product Name

Cefixime Impurity B (Mixture of Diastereomers)

Molecular Formula

C15H17N5O6S2

Molecular Weight

427.46

Synonyms

Acetic acid, 2-​[[(Z)​-​[1-​(2-​amino-​4-​thiazolyl)​-​2-​oxo-​2-​[[(1,​2,​5,​7-​tetrahydro-​5-​methyl-​7-​oxo-​4H-​furo[3,​4-​d]​[1,​3]​thiazin-​2-​yl)​methyl]​amino]​ethylidene]​amino]​oxy]​-

Cefixime EP Impurity B is an impurity of the third generation cephalosporin antibiotic, Cefixime

Purity

≥95%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

Cefixime Impurity B (CAS 1335475-19-8), structurally characterized as 2-[[[(Z)-1-(2-Aminothiazol-4-yl)-2-[[[(2R,5RS)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]methyl]amino]-2-oxoethylidene]amino]oxy]acetic acid, is a critical pharmacopoeial reference standard and a major thermal degradation product of the third-generation cephalosporin antibiotic, Cefixime [1]. Unlike the parent active pharmaceutical ingredient (API), Impurity B features a cleaved and rearranged beta-lactam ring, forming a tetrahydro-4H-furo[3,4-d][1,3]thiazine core, and exists as a mixture of diastereomers[2]. In industrial procurement and pharmaceutical manufacturing, sourcing high-purity Cefixime Impurity B is essential for validating stability-indicating high-performance liquid chromatography (HPLC) methods, ensuring regulatory compliance during API batch release, and accurately monitoring thermal degradation kinetics in long-term shelf-life studies [3].

Research Fit

Identity Pharmacopeial specified impurity (EP/BP) with diastereomeric mixture composition
Workflow ANDA/DMF analytical method validation and stability-indicating HPLC
Selection CAS 1335475-19-8 reference standard for accurate peak identification and quantification

Substituting Cefixime Impurity B with crude thermal degradation mixtures, generic beta-lactam fragments, or structurally similar in-class degradants (such as Impurity C or Impurity D) fundamentally compromises analytical method validation and regulatory compliance [1]. Impurity B possesses a highly specific relative retention time (RRT) and distinct UV molar absorptivity due to its rearranged furo-thiazine core, which cannot be accurately modeled by the E-isomer (Impurity D) or the 7-epimer (Impurity C) [2]. If a laboratory attempts to use an uncharacterized analog or a theoretical relative response factor (RRF), the resulting peak integration will fail pharmacopoeial system suitability criteria, leading to inaccurate mass balance calculations and potential out-of-specification (OOS) investigations [1]. For procurement, acquiring the exact, highly purified diastereomeric mixture of Impurity B is mandatory to establish precise chromatographic resolution and prove that the analytical method can selectively quantify specific thermal degradants without interference [3].

Substitution Risk

Generic impurity standards Non-pharmacopeial materials lack the specified diastereomeric composition and may yield incorrect relative response factors.
Single-isomer or 7-epimer analogs Impurity C (7-epimer) or isolated isomers cannot replicate the authentic (2R,5RS) mixture required for method traceability.
Off-specification reference materials Using incorrect stereoisomer reference standards invalidates peak identity and may cause regulatory citation during ANDA review.

Chromatographic Resolution and System Suitability

In validated stability-indicating LC-MS/MS and HPLC assays, Cefixime Impurity B demonstrates a distinct elution profile that is critical for system suitability [1]. Under optimized reverse-phase conditions, Impurity B elutes with a Relative Retention Time (RRT) of approximately 1.2 compared to the main Cefixime peak [1]. This provides baseline separation from other major degradants, such as Impurity C (RRT ~1.3) and Impurity D (RRT ~1.7) [1]. Utilizing the exact Impurity B reference standard is required to verify column resolution and prevent peak co-elution during routine quality control.

Evidence DimensionRelative Retention Time (RRT)
Target Compound DataRRT ~ 1.2 (Cefixime Impurity B)
Comparator Or BaselineImpurity C (RRT ~ 1.3) and Impurity D (RRT ~ 1.7)
Quantified DifferenceDistinct 0.1 to 0.5 RRT shift prevents co-elution with epimeric and isomeric degradants.
ConditionsReverse-phase LC-MS/MS (water:acetonitrile 85:15 v/v, 0.5% formic acid, 1.2 mL/min)

Procurement of the exact Impurity B standard is mandatory to calibrate retention windows and validate stability-indicating assays without peak overlap.

Regulatory limit
Reported
0.15% max (EP 2024)
Specification review for batch release
EP/BP monograph specified impurity; quantitative acceptance criterion

Thermal Degradation Pathway Specificity

Cefixime Impurity B serves as a primary, specific marker for thermal degradation in API stability studies [1]. When subjected to thermal stress (e.g., 60°C for 30 days), the Cefixime beta-lactam ring specifically rearranges to form Impurity B [1]. In contrast, Impurity C (the 7-epimer) is predominantly formed under alkaline or basic hydrolysis conditions rather than thermal stress [2]. Tracking Impurity B allows analytical chemists to quantitatively isolate temperature-induced degradation kinetics from pH-induced formulation failures.

Evidence DimensionFormation condition specificity
Target Compound DataPrimary degradant under thermal stress (60°C)
Comparator Or BaselineImpurity C (Primary degradant under alkaline hydrolysis)
Quantified DifferenceImpurity B uniquely tracks temperature-induced beta-lactam rearrangement, whereas Impurity C tracks pH-induced epimerization.
ConditionsICH Q1A forced degradation protocols (thermal vs. alkaline stress)

Selecting this specific impurity standard allows QC teams to accurately differentiate temperature excursions from pH-related formulation failures during shelf-life studies.

Chromatographic resolution
Cross-study comparable
Resolved from cefixime and 4 BP impurities
Peak identity verification context
Recovery 94.6–98.4%; RSD <3.3% under validated HPLC

Mass Spectrometry and Response Factor Calibration

The structural rearrangement of Impurity B significantly alters its mass-to-charge ratio and UV absorptivity compared to the parent API [1]. LC-MS/MS analysis confirms that Impurity B yields a protonated molecular ion [M+H]+ at m/z 428, reflecting the cleavage of the beta-lactam ring and loss of CO/H2O [1]. This contrasts sharply with Cefixime API and Impurity D (the E-isomer), both of which retain an intact mass of m/z 454 [1]. Because of this structural divergence, Impurity B has a unique Relative Response Factor (RRF) that must be empirically calibrated using the pure standard to ensure accurate quantification.

Evidence DimensionProtonated molecular ion [M+H]+
Target Compound Datam/z 428 (cleaved beta-lactam, furo-thiazine core)
Comparator Or BaselineCefixime API and Impurity D (m/z 454, intact mass)
Quantified DifferenceA -26 Da mass shift confirms structural rearrangement, necessitating specific RRF calibration.
ConditionsElectrospray ionization LC-MS/MS

Using a generic analog or theoretical response factor instead of the exact Impurity B standard will result in inaccurate mass balance calculations and potential API batch rejection.

Stereochemical distinction
Class-level inference
(2R,5RS) mixture vs 7-epimer
Stereochemical specificity review
Separate peaks in validated HPLC; distinct CAS for Impurity C

Pharmacopoeial Method Validation & System Suitability

Directly downstream of its distinct relative retention time (RRT ~1.2), Cefixime Impurity B is an indispensable reference standard for calibrating HPLC equipment. It is used daily in quality control laboratories to verify column resolution and ensure baseline separation between Cefixime and its closely eluting degradants (such as Impurities C and D) in compliance with European Pharmacopoeia (EP) and USP monographs[1].

Forced Degradation and Shelf-Life Studies

Because Impurity B is a highly specific marker for thermal degradation, it is heavily utilized in forced degradation studies. Formulators and analytical chemists procure this standard to track temperature-induced beta-lactam ring rearrangements, enabling the accurate establishment of API expiration dating and safe storage conditions[2].

API Batch Release & Mass Balance

Given its unique structural rearrangement and altered UV molar absorptivity (m/z 428 vs. API m/z 454), Impurity B is required for accurate Relative Response Factor (RRF) calibration. It is integrated into routine batch release testing to ensure that thermal degradant levels remain below strict regulatory thresholds (typically <0.5%) post-crystallization and during commercial distribution [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ANDA/DMF Method Validation
Pharmacopeial identity traceability
Regulatory method documentation review
Stability-Indicating HPLC & Forced Degradation
Chromatographic peak resolution
Peak identity confirmation under stress conditions
Batch Release Testing (EP/BP)
Specified impurity mixture
Specification limit compliance review
Analytical Method Transfer
Diastereomeric composition consistency
Cross-laboratory reproducibility verification

Quantity

Milligrams-Grams

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